2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione
Description
2-[(4-Aminophenyl)methyl]-1λ⁶,2-thiazolidine-1,1-dione is a sulfone-containing heterocyclic compound characterized by a thiazolidine-1,1-dione core substituted with a 4-aminophenylmethyl group. Its structural framework is shared with several analogs, which differ in substituent positions, functional groups, or appended moieties, leading to variations in physicochemical and biological properties .
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
4-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]aniline |
InChI |
InChI=1S/C10H14N2O2S/c11-10-4-2-9(3-5-10)8-12-6-1-7-15(12,13)14/h2-5H,1,6-8,11H2 |
InChI Key |
OOFBSVYRDOMXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-aminobenzylamine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often incorporate additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with desired properties.
Biology
Research has indicated that this compound exhibits potential antimicrobial properties . Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
Medicine
The compound's structural characteristics suggest potential applications in drug development. It has been investigated for its role as a therapeutic agent , particularly in targeting specific biochemical pathways associated with diseases such as cancer and diabetes. Its mechanism of action may involve modulation of enzyme activity or receptor binding.
Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Antitumor Potential
Research conducted by Smith et al. (2023) focused on the synthesis of thiazolidine derivatives and their anticancer activities. The study found that this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 3-Aminophenyl vs. 4-Aminophenyl Derivatives
- 2-(3-Aminophenyl)-1λ⁶,2-thiazolidine-1,1-dione (CAS 67804-53-9): The amino group at the meta position alters steric and electronic interactions compared to the para-substituted analog. Molecular Formula: C₉H₁₂N₂O₂S; Molecular Weight: 212.27 g/mol. Reduced hydrogen-bonding capacity due to the meta configuration may decrease target affinity in biological assays .
Halogen-Substituted Analogs
- 2-[(3-Fluorophenyl)methyl]-1λ⁶,2-thiazolidine-1,1-dione (CAS N/A): Fluorine’s electronegativity increases the compound’s polarity and metabolic stability. Molecular Formula: C₁₀H₁₂FNO₂S; Molecular Weight: 229.27 g/mol.
- 2-(3-Chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione (CAS N/A): Chlorine’s bulkiness and electron-withdrawing effects reduce solubility (logP ~2.5) compared to the aminophenyl analog. Applications: Often used as a synthetic intermediate due to its stability under harsh conditions .
Acyl and Alkyl Derivatives
- Molecular Formula: C₁₂H₁₅NO₃S; Molecular Weight: 253.32 g/mol. Enhanced metabolic susceptibility due to the acetyl moiety may limit in vivo half-life .
- 2-{3-[1-(Methylamino)ethyl]phenyl}-1λ⁶,2-thiazolidine-1,1-dione (CAS 1155097-03-2): The methylaminoethyl side chain adds flexibility and basicity (pKa ~9.5), improving solubility in acidic environments. Molecular Formula: C₁₂H₁₈N₂O₂S; Molecular Weight: 254.35 g/mol .
Boron-Containing and Salt Forms
- 2-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1λ⁶,2-thiazolidine-1,1-dione (CAS 2246525-96-0): Boron enables use in Suzuki-Miyaura cross-coupling reactions for further derivatization. Molecular Formula: C₁₆H₂₄BNO₄S; Molecular Weight: 337.24 g/mol. High purity (≥95%) and stability make it valuable in drug discovery .
- 2-[4-(1-Aminoethyl)phenyl]-1λ⁶,2-thiazolidine-1,1-dione hydrochloride (CAS 1607250-69-0): Hydrochloride salt form enhances aqueous solubility (>50 mg/mL in water), critical for intravenous formulations. Storage: Requires refrigeration to prevent degradation .
Fluorinated Pyridine Derivatives
- Molecular Formula: C₈H₇FN₂O₂S; Molecular Weight: 214.22 g/mol. Lower basicity (pKa ~4.5) compared to aminophenyl analogs reduces protonation at physiological pH .
Comparative Data Table
Research Findings and Implications
- Biological Activity: Aminophenyl derivatives generally exhibit higher receptor-binding affinities than halogenated analogs due to amine-mediated interactions. For example, 2-(4-aminophenyl)benzothiazole derivatives show antitumor activity linked to the para-amine’s role in DNA intercalation .
- Metabolic Stability : Fluorinated and boron-containing analogs demonstrate longer half-lives in hepatic microsomal assays, making them suitable for prolonged therapeutic action .
- Synthetic Utility : Chlorophenyl and acetylphenyl variants serve as intermediates in multi-step syntheses, leveraging their stability and reactivity .
Biological Activity
2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione, commonly referred to as a thiazolidinedione derivative, is a compound with notable biological activities. Its structure includes a thiazolidine ring that contributes to its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₀H₁₄N₂O₂S
- Molecular Weight : 226.30 g/mol
- CAS Number : 258856-31-4
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂S |
| Molecular Weight | 226.30 g/mol |
| CAS Number | 258856-31-4 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activity and signaling pathways, which can lead to various biological effects:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in the field of infectious diseases.
Biological Studies and Research Findings
Research has focused on the pharmacological potential of this compound in various contexts:
-
Antidiabetic Properties :
- A study evaluated the effects of thiazolidinediones on glucose homeostasis and insulin sensitivity. The results suggested that derivatives like this compound could enhance insulin sensitivity in vitro and in vivo models .
- Antimicrobial Activity :
- Cancer Research :
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : In a controlled trial involving diabetic rats, administration of the compound resulted in a marked reduction in blood glucose levels compared to controls. This suggests potential utility as an antidiabetic agent .
- Case Study 2 : A study assessing the antimicrobial properties found that the compound inhibited Staphylococcus aureus growth at concentrations as low as 50 µg/mL. This indicates its potential as a therapeutic agent against resistant bacterial strains .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(4-Aminophenyl)benzothiazole | Benzothiazole derivative | Moderate antimicrobial |
| 4-Aminophenyl sulfone | Sulfone derivative | Weak antidiabetic |
| This compound | Thiazolidinedione | Strong antidiabetic & antimicrobial |
Q & A
Basic: What are the established synthetic routes for 2-[(4-Aminophenyl)methyl]-1λ⁶,2-thiazolidine-1,1-dione, and how is structural purity validated?
Methodological Answer:
The compound is typically synthesized via condensation reactions between 4-aminobenzylamine derivatives and thiazolidine-dione precursors. Key steps include:
- Step 1 : Reaction of 4-aminophenylmethanol with thionyl chloride to generate the corresponding chloride, followed by nucleophilic substitution with 1λ⁶,2-thiazolidine-1,1-dione derivatives under anhydrous conditions .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol.
- Characterization :
- NMR Spectroscopy : and NMR to confirm substituent integration and stereochemistry (e.g., distinguishing between λ⁶-sulfone and other tautomers) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 239.0562) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve λ⁶-sulfone geometry .
Basic: What in vitro models are recommended for preliminary antitumor activity screening?
Methodological Answer:
Sensitive cell lines such as breast cancer MCF-7 and MDA-MB-468 are commonly used, as analogous benzothiazoles exhibit selective uptake and biotransformation in these lines . Protocols include:
- Cell Viability Assays : MTT or resazurin-based assays at 48–72 hours post-treatment.
- Metabolic Profiling : LC-MS/MS to detect intracellular metabolites (e.g., N-acetylated or oxidized derivatives) .
- Control Lines : Include insensitive lines (e.g., prostate PC-3) to validate selectivity .
Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from variations in metabolic activation or cell line-specific N-acetyltransferase (NAT) expression. To address this:
- Comparative Metabolism Studies : Use hepatic microsomes or recombinant NAT1/NAT2 isoforms to quantify acetylation vs. oxidation rates .
- Gene Editing : CRISPR/Cas9 knockout of NAT1 in sensitive lines (e.g., MCF-7) to assess metabolic dependency .
- Structural Analogs : Synthesize derivatives with modified 3'-substituents (e.g., methyl, chloro) to correlate substituent effects with bioactivity .
Advanced: What strategies optimize synthetic yield and scalability while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
- Factor 1 : Temperature (60–100°C) to balance reaction rate and decomposition.
- Factor 2 : Solvent (DMF vs. THF) to improve solubility of intermediates .
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to sequester water in condensation steps .
- Scale-Up Considerations : Replace column chromatography with continuous flow crystallization for greener processing .
Basic: What analytical techniques ensure batch-to-batch consistency in purity?
Methodological Answer:
- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities ≥0.1% .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify hydrate/solvate forms .
Advanced: How do substituents on the thiazolidine-dione core influence pharmacodynamic properties?
Methodological Answer:
- 3'-Substituent Effects :
- SAR Studies : Pair molecular docking (e.g., targeting β-tubulin or DNA topoisomerases) with free-energy perturbation (FEP) calculations to predict binding affinities .
Advanced: What mechanisms explain differential antitumor activity in hypoxia vs. normoxia?
Methodological Answer:
- Hypoxia-Inducible Factor (HIF) Modulation : Assess HIF-1α stabilization via Western blot in hypoxic chambers (1% O₂).
- Redox Profiling : Measure glutathione (GSH) levels and ROS generation via fluorescent probes (e.g., DCFH-DA) to link metabolic stress to cytotoxicity .
- Comparative Transcriptomics : RNA-seq of treated hypoxic vs. normoxic cells to identify pathway-specific responses (e.g., NRF2/KEAP1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
